molecular formula C43H24N2O8 B5229432 2,2'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

2,2'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

Cat. No. B5229432
M. Wt: 696.7 g/mol
InChI Key: GUQAEGYKMSJRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a useful research compound. Its molecular formula is C43H24N2O8 and its molecular weight is 696.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is 696.15326573 g/mol and the complexity rating of the compound is 1420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-[4-[9-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]fluoren-9-yl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H24N2O8/c46-37-31-19-9-23(41(50)51)21-33(31)39(48)44(37)27-15-11-25(12-16-27)43(35-7-3-1-5-29(35)30-6-2-4-8-36(30)43)26-13-17-28(18-14-26)45-38(47)32-20-10-24(42(52)53)22-34(32)40(45)49/h1-22H,(H,50,51)(H,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQAEGYKMSJRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O)C7=CC=C(C=C7)N8C(=O)C9=C(C8=O)C=C(C=C9)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis{4-(4-carboxy-phthalimido)phenyl}fluorene

Synthesis routes and methods

Procedure details

To a stirred mixture of 9,9-bis(4-aminophenyl)fluorene (13.9 g, 40 mmol) and 80 ml of m-cresol was added 1,2,4-benzenetricarboxylic anhydride (16.1 g, 84 mmol) over two minutes. The resulting mixture was stirred under gentle reflux (163°-170° C.) for three hours and then at ambient temperature for 16 hours. A pale yellow precipitate was filtered, washed with methanol, washed with toluene, and then dried in a vacuum oven at 100°-105° C. for 16 hours to provide the title compound as a pale yellow powder (24.7 g, 88.7% yield) that had a melting point of 328°-331° C. and a 1H NMR spectrum (DMSO d6) corresponding to δ8.39 (d,2H), 8.29 (br s, 2H), 8.05 (d, 2H), 8.00 (d, 2H), 7.61 (d, 2H), and 7.40 (m, 12H).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step Two
Yield
88.7%

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